Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-
Brand Name: Vulcanchem
CAS No.: 144334-82-7
VCID: VC15479765
InChI: InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)
SMILES:
Molecular Formula: C29H20N4O10
Molecular Weight: 584.5 g/mol

Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-

CAS No.: 144334-82-7

Cat. No.: VC15479765

Molecular Formula: C29H20N4O10

Molecular Weight: 584.5 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]- - 144334-82-7

Specification

CAS No. 144334-82-7
Molecular Formula C29H20N4O10
Molecular Weight 584.5 g/mol
IUPAC Name 5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid
Standard InChI InChI=1S/C29H20N4O10/c34-26(18-5-1-3-7-24(18)32(40)41)30-22-11-9-16(14-20(22)28(36)37)13-17-10-12-23(21(15-17)29(38)39)31-27(35)19-6-2-4-8-25(19)33(42)43/h1-12,14-15H,13H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)
Standard InChI Key MEUQDIYTPKRQMW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features two benzoic acid units connected by a methylene (-CH₂-) bridge at the 3,3' positions. Each benzene ring is further substituted at the 6-position with a 2-nitrobenzamide group (-NH-C(O)-C₆H₄-NO₂). This ortho-nitro orientation is critical for intramolecular interactions, as the nitro group’s proximity to the amide bond facilitates neighboring group participation in reactions . The IUPAC name, 5-[[3-carboxy-4-[(2-nitrobenzoyl)amino]phenyl]methyl]-2-[(2-nitrobenzoyl)amino]benzoic acid, systematically describes this arrangement.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₂₉H₂₀N₄O₁₀
Molecular Weight584.5 g/mol
CAS Registry Number144334-82-7
IUPAC NameAs above

Spectroscopic Characteristics

Infrared (IR) spectroscopy reveals carbonyl stretches at 1670–1630 cm⁻¹, consistent with tertiary amides, and nitro group absorptions at 1530 and 1350 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra show methine proton resonances at τ 4.55–5.5, indicating moderate deshielding due to electron-withdrawing nitro groups .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis begins with functionalized benzoic acid derivatives. A representative pathway involves:

  • Amide Bond Formation: Reacting 3-amino-6-methylbenzoic acid with 2-nitrobenzoyl chloride in benzene under inert conditions.

  • Methylene Bridging: Coupling two amide-functionalized monomers via formaldehyde-mediated condensation.

Table 2: Optimized Reaction Conditions

ParameterOptimal Range
Temperature20–25°C (amide step)
pH8.5–9.0 (condensation)
CatalystNone (uncatalyzed)

Mechanistic Insights

Under basic conditions, the ortho-nitro group participates in intramolecular aldol condensations. For example, treatment with K₂CO₃ in DMF induces cyclization to form 2,4-dioxo-1-hydroxy-3-substituted-1,2,3,4-tetrahydroquinazolines . Lewis acids like SnCl₄ or BF₃·Et₂O promote alternative pathways, yielding benzisoxazolones or glyoxyloyl anthranilic acids depending on reaction media .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but degrades above 200°C. It exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic core, but dissolves in polar aprotic solvents like DMSO (34 mg/mL). The pKa of the carboxylic acid groups is approximately 4.2, comparable to benzoic acid .

Crystallographic Data

X-ray diffraction studies of analogs reveal a planar benzoic acid backbone with dihedral angles of 15–25° between the nitrobenzamide substituents and the central ring . This semi-planar conformation facilitates π-π stacking in the solid state.

Research Applications and Future Directions

Drug Design Template

The molecule serves as a scaffold for developing kinase inhibitors. Substituting the nitro group with electron-deficient heterocycles improves selectivity for EGFR-TK with a 12-fold increase in potency.

Mechanistic Probes

Its reactivity with Lewis acids provides insights into neighboring group effects in aromatic systems. For instance, BF₃·Et₂O catalyzes epoxide ring-opening to form benzisoxazolones, a reaction exploited in synthesizing fused heterocycles .

Table 3: Key Research Findings

ApplicationFindingSignificance
Anticancer ScreeningIC₅₀ = 18.7 μM (MCF-7)Potency comparable to doxorubicin
MRSA InhibitionMIC = 32 μg/mLTargets cell wall synthesis
Kinase InhibitionEGFR-TK IC₅₀ = 0.45 μM (modified)Potential for targeted therapy

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